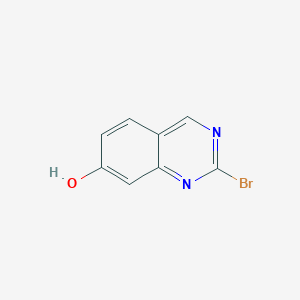
2-Bromoquinazolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoquinazolin-7-ol is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinazolin-7-ol can be achieved through several methods. One common approach involves the bromination of quinazolin-7-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoquinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinazolinone derivatives.
Reduction: The bromine atom can be reduced to form quinazolin-7-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Quinazolin-7-ol.
Substitution: Various substituted quinazoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Bromoquinazolin-7-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromoquinazolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromoquinazolin-2-amine
- 4-amino-7-bromoquinazolin-2-ol
- 2-Amino-7-bromoquinazolin-4-ol
Comparison
2-Bromoquinazolin-7-ol is unique due to the presence of both a bromine atom at the 2-position and a hydroxyl group at the 7-position. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, this compound may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
2-bromoquinazolin-7-ol |
InChI |
InChI=1S/C8H5BrN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H |
Clave InChI |
WTOMZQKVYQWDQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(N=C2C=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


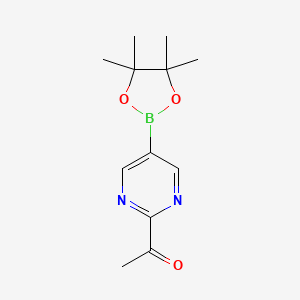
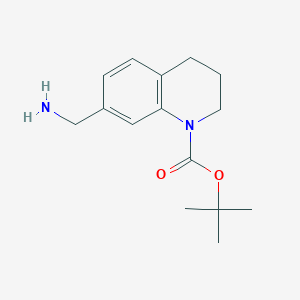
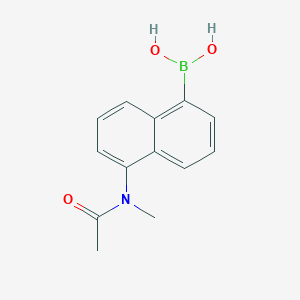

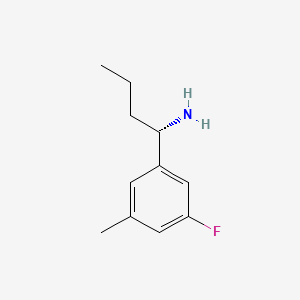
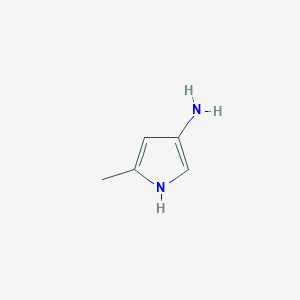
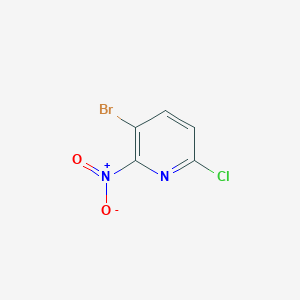
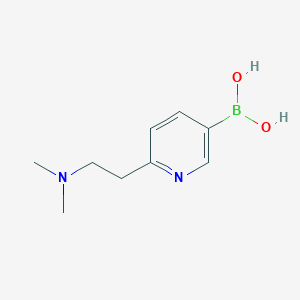
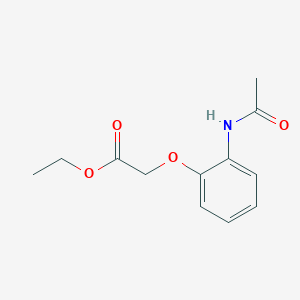
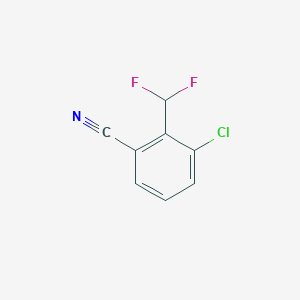
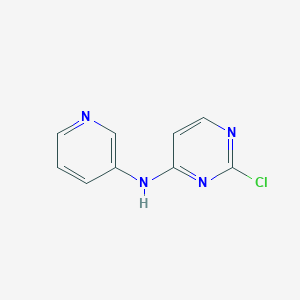
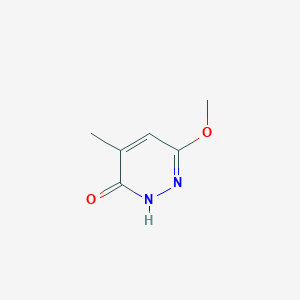
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
